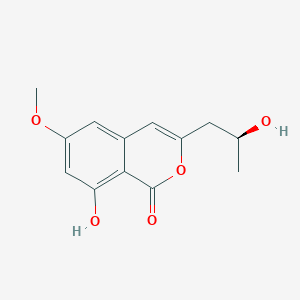

Diaporthin

Description

Structure

3D Structure

Properties

CAS No. |

10532-39-5 |

|---|---|

Molecular Formula |

C13H14O5 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

8-hydroxy-3-[(2S)-2-hydroxypropyl]-6-methoxyisochromen-1-one |

InChI |

InChI=1S/C13H14O5/c1-7(14)3-10-5-8-4-9(17-2)6-11(15)12(8)13(16)18-10/h4-7,14-15H,3H2,1-2H3/t7-/m0/s1 |

InChI Key |

ORLHWDAVUBPRKN-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O |

Canonical SMILES |

CC(CC1=CC2=CC(=CC(=C2C(=O)O1)O)OC)O |

Synonyms |

diaporthin |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Diaporthin: A Technical Guide

Abstract: Diaporthin is a naturally occurring isocoumarin, a secondary metabolite produced by a variety of fungal species, including those from the genera Aspergillus, Daldinia, and Cryphonectria. It is recognized for its potent phytotoxic properties, contributing to plant diseases such as chestnut blight, and also demonstrates a spectrum of antimicrobial activities. Despite its discovery and characterization, the precise molecular mechanism of action of this compound remains an area of ongoing investigation. This technical guide synthesizes the current understanding and presents a hypothesized mechanism of action based on its observed biological effects and the activities of structurally related isocoumarin compounds. The proposed mechanisms, detailed experimental protocols for their investigation, and available quantitative data are presented herein for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (C₁₃H₁₄O₅) is a polyketide-derived fungal metabolite often found in conjunction with its structural analogue, orthosporin (de-O-methylthis compound).[1][2] Its role as a phytotoxin is well-documented, where it induces necrotic lesions on susceptible plants.[1][3] Furthermore, this compound has been reported to possess antibacterial and antifungal properties, suggesting a broader biological significance.[4] The core of this compound's bioactivity is believed to stem from its isocoumarin scaffold, a privileged structure known to interact with various biological targets. However, a definitive elucidation of its cellular targets and the signaling pathways it modulates is yet to be fully established.

Hypothesized Mechanism of Action: Phytotoxicity

The phytotoxic effects of this compound manifest as non-host-specific necrosis, suggesting a mechanism that targets fundamental cellular processes in plants.[1] The proposed mechanism centers on the induction of oxidative stress and the subsequent loss of cellular integrity.

Proposed Pathway:

-

Cellular Interaction: this compound is hypothesized to first interact with the plant cell's outer defenses, potentially disrupting the plasma membrane.

-

Induction of Oxidative Stress: This initial interaction is believed to trigger a rapid increase in intracellular Reactive Oxygen Species (ROS), such as superoxide anions and hydrogen peroxide. This oxidative burst is a common response to various biotic and abiotic stresses and a known mechanism of action for several phytotoxins.[3]

-

Disruption of Homeostasis: The surge in ROS leads to widespread cellular damage, including lipid peroxidation of membranes, protein oxidation, and DNA damage. This compromises the integrity of cellular organelles, particularly the mitochondria and chloroplasts, leading to a breakdown in energy production and metabolic function.[3]

-

Necrotic Cell Death: The culmination of this widespread damage is uncontrolled cell lysis, or necrosis, leading to the characteristic symptoms of tissue death and lesion formation observed in affected plants.[1]

Hypothesized Mechanism of Action: Antimicrobial Activity

This compound's activity against bacteria and fungi likely involves different, though potentially overlapping, mechanisms compared to its phytotoxicity. The proposed pathway focuses on the disruption of essential cellular structures and functions.

Proposed Pathway:

-

Membrane Disruption: Similar to its interaction with plant cells, this compound is proposed to interfere with the integrity of microbial cell membranes or, in the case of fungi, the cell wall. This could involve direct interaction with membrane lipids or proteins, leading to increased permeability.

-

Inhibition of Cellular Processes: The disruption of the cell membrane would lead to a loss of ion gradients and leakage of essential intracellular components. Furthermore, as observed with other isocoumarins, this compound may penetrate the cell and inhibit critical enzymatic processes, such as those involved in protein synthesis or DNA replication, leading to a cessation of growth and proliferation.[5]

-

Induction of Cell Death: For some microbes, the damage may be sufficient to trigger programmed cell death pathways or lead to direct cell lysis.

Data Presentation

Quantitative data on the specific mechanistic parameters of this compound, such as binding affinities or enzyme inhibition constants, are not currently available in the public domain. The table below summarizes the known biological activities of this compound and related compounds.

| Compound | Biological Activity | Target Organism(s) | Observed Effect | Reference(s) |

| This compound | Phytotoxicity | Castanea sativa (Chestnut) | Canker formation | [3] |

| Phytotoxicity | Tomato | Wilting of shoots | [4] | |

| Antibacterial | Gram-positive & Gram-negative bacteria | Growth inhibition | [4] | |

| Antifungal | Various fungi | Growth inhibition | [4] | |

| Orthosporin | Phytotoxicity | Avena sativa (Oats), Lolium spp. (Ryegrass) | Irregular brown spots on leaves | [2] |

| General Isocoumarins | Genotoxicity | Murine models | Increased frequency of micronuclei | [5] |

| Apoptosis Induction | Cancer cell lines | Activation of p53 signaling, ROS formation | [5] |

Experimental Protocols

The following protocols describe standard methodologies to investigate the hypothesized mechanisms of action of this compound.

Phytotoxicity Assays

5.1.1. Detached Leaf Assay

-

Objective: To assess the ability of this compound to cause necrotic lesions on plant tissue.

-

Methodology:

-

Healthy, young leaves are detached from a susceptible plant species (e.g., Cucumis sativus).

-

A small wound is made on the adaxial surface of the leaf with a sterile needle.

-

A solution of this compound at various concentrations (e.g., 10 µM to 1 mM in a suitable solvent like DMSO or methanol, with a solvent-only control) is applied to the wound site.

-

The leaves are incubated in a humid chamber under a defined light/dark cycle for 3-7 days.

-

The diameter of the resulting necrotic lesion is measured daily.

-

5.1.2. Seed Germination and Root Growth Inhibition Assay

-

Objective: To quantify the inhibitory effect of this compound on plant development.

-

Methodology:

-

Seeds of a model plant (e.g., Lepidium sativum or Sorghum saccharatum) are placed on filter paper in a petri dish.

-

The filter paper is moistened with a solution of this compound at various concentrations. A control group is moistened with solvent and water.

-

The petri dishes are sealed and incubated in the dark at a constant temperature (e.g., 25°C) for 3 days.

-

The percentage of seed germination is calculated.

-

The length of the primary root of the germinated seeds is measured.

-

The percentage of root growth inhibition relative to the control is calculated.

-

Antimicrobial Susceptibility Testing

5.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (no drug) and negative (no microbe) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

-

Mechanistic Assays

5.3.1. Reactive Oxygen Species (ROS) Detection

-

Objective: To determine if this compound induces ROS production in plant or microbial cells.

-

Methodology:

-

Plant protoplasts or microbial cells are treated with various concentrations of this compound for a defined period.

-

A fluorescent probe sensitive to ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA) is added to the cell suspension.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer or fluorescence microscope.

-

A known ROS inducer (e.g., hydrogen peroxide) is used as a positive control.

-

Conclusion

While the precise molecular targets of this compound are yet to be definitively identified, the available evidence strongly suggests that its mechanism of action is rooted in the induction of cellular stress and disruption of fundamental biological processes. In plants, this manifests as oxidative-stress-induced necrosis. In microbes, it likely involves the compromising of cell membrane integrity and the inhibition of essential intracellular functions. The experimental frameworks provided in this guide offer a systematic approach to further investigate these hypothesized mechanisms. Elucidating the specific pathways affected by this compound will not only enhance our understanding of its role in plant pathology but also pave the way for its potential application as a lead compound in the development of novel herbicides or antimicrobial agents.

Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed mechanisms of action are based on current scientific literature and are subject to revision as new research becomes available.

References

- 1. Effectors of Plant Necrotrophic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Secondary metabolites in fungus-plant interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of plant cell death-inducing proteins of the necrotrophic fungal pathogens Botrytis squamosa and Botrytis elliptica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

A Technical Guide to the Structural Differences Between Diaporthin and Orthosporin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural distinctions between the fungal secondary metabolites, diaporthin and orthosporin. Both are isocoumarin derivatives that have garnered interest for their phytotoxic and antimicrobial properties. This document outlines their core structural relationship, presents spectroscopic data for comparative analysis, details experimental protocols for their isolation and characterization, and visualizes key relationships and workflows.

Core Structural Differences

This compound and orthosporin share a common isocoumarin scaffold, featuring a 3-(2-hydroxypropyl) side chain. The primary structural difference lies in the substitution on the aromatic ring. Orthosporin is the de-O-methylated analog of this compound. Specifically, this compound possesses a methoxy group (-OCH₃) at the C-6 position of the isocoumarin ring, whereas orthosporin has a hydroxyl group (-OH) at the same position.[1][2] This seemingly minor difference in a single functional group can have significant implications for the physicochemical properties and biological activities of these molecules.

The biosynthetic relationship between these two compounds suggests that this compound may be formed via the methylation of orthosporin, or conversely, orthosporin may arise from the demethylation of this compound.[3]

Chemical Structures

Below are the chemical structures of this compound and orthosporin.

This compound

-

IUPAC Name: 8-hydroxy-3-[(2S)-2-hydroxypropyl]-6-methoxyisochromen-1-one

-

Molecular Formula: C₁₃H₁₄O₅

-

Molecular Weight: 250.25 g/mol

Orthosporin

-

IUPAC Name: 6,8-dihydroxy-3-[(2S)-2-hydroxypropyl]isochromen-1-one

-

Molecular Formula: C₁₂H₁₂O₅

-

Molecular Weight: 236.22 g/mol

Data Presentation

Spectroscopic Data

The structural elucidation of this compound and orthosporin has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[3] The following table summarizes the ¹H and ¹³C NMR chemical shift data for this compound and orthosporin, providing a basis for their differentiation.

| Position | This compound ¹³C (ppm) | This compound ¹H (ppm, J in Hz) | Orthosporin ¹³C (ppm) | Orthosporin ¹H (ppm, J in Hz) |

| 1 | 165.5 | 166.0 | ||

| 3 | 155.0 | 155.2 | ||

| 4 | 102.0 | 6.30 (s) | 102.1 | 6.28 (s) |

| 4a | 138.9 | 139.5 | ||

| 5 | 98.9 | 6.55 (d, 1.8) | 101.8 | 6.42 (d, 1.8) |

| 6 | 164.5 | 162.0 | ||

| 7 | 96.8 | 6.45 (d, 1.8) | 98.7 | 6.30 (d, 1.8) |

| 8 | 162.9 | 160.8 | ||

| 8a | 101.8 | 101.9 | ||

| 1' | 35.8 | 2.85 (dd, 14.4, 3.6), 2.75 (dd, 14.4, 8.4) | 35.9 | 2.83 (dd, 14.4, 3.6), 2.73 (dd, 14.4, 8.4) |

| 2' | 65.5 | 4.10 (m) | 65.6 | 4.08 (m) |

| 3' | 23.3 | 1.25 (d, 6.0) | 23.4 | 1.23 (d, 6.0) |

| 6-OCH₃ | 55.7 | 3.85 (s) | - | - |

Data adapted from related isocoumarin structures and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

Isolation and Purification of this compound and Orthosporin from Fungal Culture

This protocol provides a general methodology for the extraction and purification of this compound and orthosporin from a fungal source, such as Aspergillus ochraceus or Daldinia concentrica.

-

Fungal Cultivation:

-

Inoculate the desired fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth) or onto a solid substrate (e.g., rice medium).

-

Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking for liquid cultures) for a period sufficient for the production of secondary metabolites (typically 14-28 days).

-

-

Extraction:

-

For liquid cultures, separate the mycelia from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate (EtOAc).

-

Extract the mycelial mass (or the entire solid-state fermentation culture) with EtOAc or a mixture of dichloromethane and methanol (CH₂Cl₂:MeOH).

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Fractionation and Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like EtOAc, followed by MeOH.

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with UV light and/or a staining reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions containing compounds with similar TLC profiles.

-

Further purify the fractions containing this compound and orthosporin using additional chromatographic techniques such as Sephadex LH-20 column chromatography (eluting with MeOH or a mixture of CH₂Cl₂:MeOH) and/or preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient.[4]

-

Structural Elucidation by NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a purified sample of this compound or orthosporin (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the proton signals.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number and chemical shifts of the carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which are crucial for assembling the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning stereochemistry.

-

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton and carbon signals by systematically analyzing the 1D and 2D NMR spectra.

-

Confirm the planar structure and relative stereochemistry based on the collective spectroscopic evidence.

-

Mandatory Visualization

Caption: Biosynthetic relationship between this compound and Orthosporin.

Caption: General workflow for the isolation and characterization of this compound and Orthosporin.

References

- 1. BIOASSAY OF PHYTOTOXIC METABOLITES OF FUNGI ASSOCIATED WITH Solanum lycopersicum L. (TOMATO) LEAVES [repository.pgcollege.ui.edu.ng:8080]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole Diterpenoids and Isocoumarin from the Fungus, Aspergillus flavus, Isolated from the Prawn, Penaeus vannamei - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Diaporthin in Fungal Pathogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the fungal secondary metabolite diaporthin, focusing on its biosynthesis, its critical role as a phytotoxin in fungal pathogenesis, and its broader biological activities. This document synthesizes current knowledge, presents available data, and provides detailed experimental protocols for its study.

Introduction to this compound

This compound is a polyketide-derived isocoumarin, a class of secondary metabolites produced by various fungal species, including those from the genera Diaporthe, Aspergillus, Cryphonectria, and Daldinia.[1][2][3][4][5] First identified as a phytotoxin from Cryphonectria parasitica (formerly Endothia parasitica), the causative agent of chestnut blight, this compound plays a significant role as a virulence factor in plant pathogenesis.[2] Its ability to induce necrotic lesions in host tissues underscores its importance in the disease cycle of many plant pathogenic fungi.[2][6] This guide explores the multifaceted biological role of this compound, from its genetic origins to its functional impact on host organisms.

Biosynthesis of this compound

The biosynthesis of this compound originates from a polyketide pathway, with its core structure assembled by a polyketide synthase (PKS).[7] The biosynthetic origin has been confirmed through the incorporation of [1-14C]acetate and [methyl-14C]methionine.[6]

Recent studies have identified a dedicated dia biosynthetic gene cluster (BGC) responsible for the production of this compound and related compounds.[7] A key intermediate in this pathway is orthosporin (de-O-methylthis compound). This compound is synthesized intracellularly through the O-methylation of orthosporin.[1][5] Conversely, the presence of extracellular orthosporin may result from the de-O-methylation of this compound, suggesting a dynamic interplay between these two metabolites.[6] The methylation inhibitor ethionine has been shown to affect the production of both compounds, further supporting this relationship.[6]

References

- 1. This compound and Orthosporin from the Fruiting Body of Daldinia concentrica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Cytotoxicity and genotoxicity of versicolorins and 5-methoxysterigmatocystin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Investigating the Phytotoxicity of Diaporthin on Host Plants: An In-depth Technical Guide

Abstract

Diaporthin, an isocoumarin phytotoxin produced by a range of fungal species, has been identified as a causative agent of significant necrotic damage in various host plants. Understanding the mechanisms underlying this compound's phytotoxicity is crucial for developing effective disease management strategies and for its potential application as a natural herbicide. This technical guide provides a comprehensive overview of the current knowledge on this compound's effects on host plants, including quantitative phytotoxicity data for related compounds, detailed experimental protocols for assessing its activity, and a hypothesized signaling pathway for its mode of action. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant-pathogen interactions and the development of novel agrochemicals.

Introduction

This compound is a secondary metabolite belonging to the isocoumarin class of compounds, produced by various fungal genera including Aspergillus, Daldinia, and Diaporthe. It has been implicated in causing significant necrotic lesions on a variety of host plants, leading to substantial crop damage. The non-host-specific nature of its toxicity suggests a mode of action that targets fundamental cellular processes in plants. This guide aims to consolidate the available information on this compound's phytotoxicity and provide a practical framework for its investigation.

Quantitative Phytotoxicity Data

While specific dose-response data for this compound is not extensively available in the literature, studies on structurally related isocoumarin and coumarin derivatives provide valuable insights into the concentration-dependent phytotoxic effects of this class of compounds. The following tables summarize the reported 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values for these related molecules on various plant species. This data serves as a proxy to estimate the potential phytotoxic potency of this compound.

Table 1: Quantitative Phytotoxicity Data for Isocoumarin Derivatives

| Compound | Plant Species | Assay Type | IC50 / ED50 (µM) | Reference(s) |

| (-)-5-Methylmellein | Bentgrass (Agrostis stolonifera) | Growth Inhibition | ~100 | [1][2] |

| Synthetic Coumarin Derivative 1 | Amaranthus retroflexus | Germination Inhibition | ~50-115 | |

| Synthetic Coumarin Derivative 2 | Echinochloa crus-galli | Germination Inhibition | ~50-115 | |

| Synthetic Coumarin Derivative 3 | Arabidopsis thaliana | Shoot Fresh Weight Reduction | ≤ 60 |

Note: This data is for compounds structurally related to this compound and should be used as an estimation of its potential phytotoxic activity.

Experimental Protocols

To facilitate further research into the phytotoxicity of this compound, this section provides detailed methodologies for key experiments.

Necrosis Induction Assay (Leaf Infiltration)

This protocol is designed to assess the ability of this compound to induce necrotic lesions on the leaves of a host plant.

Materials:

-

Purified this compound

-

Solvent for this compound (e.g., methanol, DMSO)

-

Sterile deionized water

-

1 mL needleless syringes

-

Host plants (e.g., tobacco, tomato, Arabidopsis)

-

Growth chamber with controlled light and temperature

-

Ruler or calipers for lesion measurement

-

Camera for documentation

Procedure:

-

Prepare this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock, prepare a series of dilutions (e.g., 10 µM, 50 µM, 100 µM, 200 µM) in sterile deionized water. Include a solvent control (water with the same concentration of the solvent used for the stock solution).

-

Plant Preparation: Use healthy, well-watered plants with fully expanded leaves.

-

Infiltration: Gently press the opening of a 1 mL needleless syringe against the abaxial (lower) surface of a leaf. Slowly infiltrate the this compound solution or control solution into the leaf apoplast until a small water-soaked area is visible. Infiltrate different concentrations and the control on the same leaf or on different leaves of the same plant for comparison.

-

Incubation: Place the plants back into a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

-

Observation and Data Collection: Observe the infiltrated areas daily for the development of necrotic lesions. Record the time of lesion appearance and measure the diameter of the lesions at specific time points (e.g., 24, 48, 72 hours post-infiltration). Document the results with photographs.

Electrolyte Leakage Assay

This assay quantifies cell death by measuring the leakage of ions from damaged cell membranes.

Materials:

-

Leaf discs from plants treated with this compound (from the Necrosis Induction Assay or a similar experiment)

-

Cork borer or biopsy punch

-

12-well plates or similar containers

-

Deionized water

-

Conductivity meter

-

Shaker

-

Autoclave or boiling water bath

Procedure:

-

Sample Collection: At desired time points after this compound treatment, collect leaf discs of a uniform size (e.g., 1 cm diameter) from the treated and control areas.

-

Washing: Gently rinse the leaf discs with deionized water to remove any surface contaminants and electrolytes.

-

Incubation: Place a set number of leaf discs (e.g., 5-10) into a tube or well containing a known volume of deionized water (e.g., 10 mL).

-

Initial Conductivity Measurement: Incubate the samples on a shaker at room temperature for a set period (e.g., 1-3 hours). Measure the electrical conductivity of the solution (C1).

-

Total Conductivity Measurement: After the initial measurement, kill the remaining tissue in the leaf discs to release all electrolytes. This can be done by autoclaving the samples or boiling them for 10-15 minutes.

-

Final Conductivity Measurement: Cool the samples to room temperature and measure the total electrical conductivity of the solution (C2).

-

Calculation: Calculate the percentage of electrolyte leakage as: % Electrolyte Leakage = (C1 / C2) * 100

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Assessing this compound Phytotoxicity

Caption: Workflow for evaluating the phytotoxic effects of this compound.

Hypothesized Signaling Pathway of this compound-Induced Cell Death

The precise signaling cascade initiated by this compound in host plants has not yet been fully elucidated. However, based on the known mechanisms of other phytotoxins and general plant defense responses, a hypothetical pathway can be proposed. This pathway likely involves the generation of reactive oxygen species (ROS) and the modulation of calcium (Ca2+) signaling, culminating in programmed cell death (PCD) or necrosis.

Caption: Hypothesized signaling pathway for this compound-induced necrosis.

Conclusion

This compound represents a potent phytotoxin with significant implications for agriculture. While our understanding of its precise mode of action is still evolving, the methodologies and hypothesized pathways presented in this guide provide a solid foundation for future research. Elucidating the specific molecular targets and signaling components involved in this compound's phytotoxicity will be critical for the development of resistant crop varieties and potentially for harnessing its herbicidal properties in a controlled manner. Further investigation into the dose-dependent effects of this compound on a wider range of plant species is warranted to fully characterize its phytotoxic profile.

References

- 1. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

A Technical Guide to the Preliminary Antimicrobial Spectrum of Diaporthin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the antimicrobial properties of Diaporthin, an isocoumarin natural product. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antimicrobial agents. This document synthesizes available data on this compound's spectrum of activity, outlines detailed experimental protocols for its isolation and evaluation, and visualizes key biological and experimental processes.

Introduction to this compound

This compound is an isocoumarin metabolite produced by various fungal species, including those from the genera Aspergillus, Daldinia, and Diaporthe[1][2]. Initially identified as a phytotoxin, recent studies have highlighted its potential as an antimicrobial agent[1]. As antibiotic resistance continues to be a major global health threat, natural products like this compound are of significant interest for their novel chemical scaffolds and potential new mechanisms of action[3][4]. This guide focuses on the preliminary data regarding its antibacterial activity, particularly against clinically relevant pathogens.

Preliminary Antimicrobial Spectrum

Research has confirmed the bioactivity of this compound against Gram-positive bacteria, including key pathogenic strains of Staphylococcus aureus. The endophytic fungus Diaporthe terebinthifolii has been identified as a source of this compound, and compounds isolated from this fungus have demonstrated activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA)[3][5]. While the qualitative activity is established, specific Minimum Inhibitory Concentration (MIC) values from the primary literature were not available in the conducted searches.

Table 1: Summary of this compound's Antibacterial Activity

| Target Microorganism | Strain Type | Activity Confirmed | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | Yes | Data not available in searched literature | [3][5] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Yes | Data not available in searched literature | [3][5] |

Experimental Protocols

This section provides detailed methodologies for the isolation and antimicrobial susceptibility testing of this compound, based on established techniques in the field.

This protocol describes a general method for extracting and isolating this compound from fungal biomass, such as the fruiting bodies of Daldinia concentrica.

-

Extraction:

-

Obtain dried and ground fungal material (e.g., 400-500 g).

-

Perform exhaustive extraction with a polar solvent, such as 70% aqueous methanol (MeOH), at room temperature for 48 hours.

-

Filter the extract to remove solid biomass and concentrate it under reduced pressure to obtain a liquid residue.

-

-

Solvent Partitioning:

-

Partition the aqueous residue against a moderately polar organic solvent, such as ethyl acetate (EtOAc).

-

Separate the layers and collect the ethyl acetate fraction, which will contain semi-polar secondary metabolites including this compound.

-

Evaporate the solvent from the EtOAc fraction to yield a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography using a stationary phase like Sephadex LH-20, eluting with methanol.

-

Collect fractions and monitor them for the presence of the target compound using Thin Layer Chromatography (TLC).

-

Pool fractions containing this compound and perform further purification steps as needed. This may include preparative TLC or reversed-phase chromatography to yield the pure compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[2].

-

This protocol for determining the Minimum Inhibitory Concentration (MIC) is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation:

-

Culture the bacterial strain (e.g., S. aureus) on an appropriate agar medium, such as Trypticase Soy Agar, for 18-24 hours at 35-37°C.

-

Select several morphologically similar colonies and suspend them in a sterile saline solution.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microdilution Plates:

-

In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth medium. The typical concentration range for testing is 0.06 to 64 µg/mL.

-

Ensure each well contains 100 µL of the diluted compound.

-

Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only, no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the study of this compound.

Caption: High-level workflow for the isolation and antimicrobial evaluation of this compound.

Caption: Proposed biosynthetic pathway of this compound via methylation of Orthosporin[2].

Caption: Proposed mechanism of action: this compound may inhibit bacterial cell division by targeting FtsZ.

References

- 1. PLOS One [journals.plos.org]

- 2. Bioprospecting of Diaporthe terebinthifolii LGMF907 for antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioprospecting of Diaporthe terebinthifolii LGMF907 for antimicrobial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Antimicrobial Peptide MPX Can Kill Staphylococcus aureus, Reduce Biofilm Formation, and Effectively Treat Bacterial Skin Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for Diaporthin Extraction from Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of diaporthin, a polyketide metabolite, from fungal cultures. The methodologies outlined below are compiled from established scientific literature and are intended to guide researchers in the isolation of this compound for further study and development.

Introduction

This compound is a naturally occurring isocoumarin derivative that has been isolated from various fungal species, including those of the genera Aspergillus, Daldinia, and Cryphonectria.[1][2] It is a polyketide synthesized via the acetate-malonate pathway, with a final methylation step from S-adenosyl methionine.[3][4] This document details the steps for producing, extracting, and purifying this compound from fungal cultures, providing a foundation for its use in research and drug discovery.

Fungal Strain and Culture Conditions

Aspergillus ochraceus is a known producer of this compound and can be cultivated in a submerged liquid culture to facilitate extraction.[3][4][5]

2.1. Recommended Media

For the production of secondary metabolites like this compound, rich media are often employed. The following are suggested media compositions:

-

Potato Dextrose Broth (PDB): A common medium for fungal growth.

-

Yeast Extract Sucrose (YES) Broth: Composed of 2% yeast extract and 15% sucrose, this medium can enhance secondary metabolite production.[1]

-

Malt Extract Broth (MEB): Another widely used medium for fungal cultivation.

2.2. Inoculation and Incubation

-

Prepare a spore suspension of Aspergillus ochraceus from a mature culture grown on Potato Dextrose Agar (PDA).

-

Inoculate the chosen liquid medium with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.[6]

-

Incubate the culture flasks on an orbital shaker at 100-150 rpm.[7]

-

Maintain the incubation temperature at 25-28°C for 10-14 days.[7]

Experimental Protocols

The following protocols describe the extraction and purification of this compound from a fungal liquid culture.

3.1. Protocol 1: Extraction of Crude this compound

-

Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter medium.

-

Mycelium Extraction:

-

Dry the harvested mycelium (e.g., by lyophilization or in a ventilated oven at low temperature).

-

Grind the dried mycelium into a fine powder.

-

Macerate the powdered mycelium in ethyl acetate (e.g., 10 mL of solvent per 1 g of dried mycelium) for 24-48 hours at room temperature with occasional stirring.

-

Filter the extract and repeat the extraction process twice more.

-

Combine the ethyl acetate extracts.

-

-

Broth Extraction:

-

Perform a liquid-liquid extraction on the culture broth using an equal volume of ethyl acetate.

-

Separate the organic (ethyl acetate) layer.

-

Repeat the extraction twice more.

-

Combine the ethyl acetate extracts.

-

-

Concentration:

-

Combine all ethyl acetate extracts (from both mycelium and broth).

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

3.2. Protocol 2: Purification of this compound

The crude extract is purified using a combination of chromatographic techniques.

3.2.1. Silica Gel Column Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry packing method with chloroform. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

-

Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the top of the silica gel column.

-

Elution: Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

-

Fraction Pooling: Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.

-

Concentration: Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound fraction.

3.2.2. Sephadex LH-20 Column Chromatography

-

Column Preparation: Swell the Sephadex LH-20 resin in methanol and pack it into a column.

-

Sample Loading: Dissolve the semi-purified this compound fraction in a minimal amount of methanol and load it onto the Sephadex LH-20 column.

-

Elution: Elute the column with 100% methanol.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing pure this compound.

-

Concentration: Combine the pure fractions and concentrate them to yield purified this compound.

3.2.3. Preparative Thin-Layer Chromatography (pTLC) - Optional Final Step

For higher purity, a final purification step using pTLC can be performed.

-

Plate Preparation: Use a pre-coated silica gel pTLC plate.

-

Sample Application: Dissolve the this compound-containing fraction from the Sephadex LH-20 column in a minimal amount of a volatile solvent and apply it as a narrow band onto the pTLC plate.

-

Development: Develop the plate in a sealed chamber with a chloroform:methanol (e.g., 10:1 v/v) solvent system.

-

Visualization: Visualize the separated bands under UV light (254 nm).

-

Scraping and Elution: Scrape the silica band corresponding to this compound from the plate. Elute the this compound from the silica using a polar solvent like methanol or ethyl acetate.

-

Final Concentration: Filter the eluate to remove the silica and evaporate the solvent to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data found in the literature for this compound extraction. It is important to note that yields can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.

| Fungal Source | Starting Material | Extraction Method | Purification Method | Final Yield of this compound | Reference |

| Daldinia concentrica | 460 g (dried fruiting bodies) | 70% aqueous Methanol extraction followed by Ethyl Acetate partition | Silica gel column chromatography, Sephadex LH-20, preparative TLC | 3 mg | [2] |

| Aspergillus ochraceus | Shaken liquid culture | Not specified | Not specified | Not specified | [4] |

Visualization of Workflow and Biosynthetic Pathway

5.1. Experimental Workflow for this compound Extraction and Purification

Caption: Experimental workflow for this compound extraction.

5.2. Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through the polyketide pathway. The following diagram illustrates a proposed pathway leading to this compound and related compounds.[3][8][9]

Caption: Proposed this compound biosynthetic pathway.

References

- 1. Ochratoxin Production by the Aspergillus ochraceus Group and Aspergillus alliaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Biosynthesis of this compound and orthosporin by Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

Application Note: Quantification of Diaporthin in Fungal Cultures using HPLC-MS

Introduction

Diaporthin is an isocoumarin phytotoxin produced by various fungi, including species from the genera Diaporthe, Cryphonectria, and Aspergillus.[1][2] As a secondary metabolite, it has been implicated in plant diseases and exhibits antimicrobial properties.[1] Accurate quantification of this compound in fungal cultures is crucial for research in natural product discovery, phytopathology, and drug development. This application note details a robust and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantification of this compound. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for the development of an effective analytical method.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O₅ | --INVALID-LINK-- |

| Molecular Weight | 250.3 g/mol | --INVALID-LINK-- |

| Solubility | Soluble in methanol and DMSO | --INVALID-LINK-- |

| Precursor Ion ([M+H]⁺) | m/z 251.091 | --INVALID-LINK-- |

Table 1: Physicochemical properties of this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound from fungal cultures is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

Method Performance Characteristics

| Parameter | Typical Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL |

| Accuracy (% Recovery) | 80 - 115% |

| Precision (% RSD) | < 15% |

Table 2: Representative HPLC-MS/MS method performance characteristics for fungal metabolite quantification. These values are illustrative and require validation for this compound.

Detailed Experimental Protocol

Materials and Reagents

-

This compound analytical standard (>95% purity)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

Ethyl acetate (analytical grade)

-

Anhydrous sodium sulfate

-

Syringe filters (0.22 µm, PTFE)

-

HPLC vials with inserts

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

Sample Preparation from Fungal Cultures

This protocol is adaptable for both solid and liquid fungal cultures.

A. Solid Culture (e.g., on agar plates)

-

Excise agar plugs containing the fungal mycelium from the culture plate.

-

Place the agar plugs into a suitable container (e.g., a 50 mL centrifuge tube).

-

Add 10 mL of ethyl acetate with 1% formic acid per gram of agar.

-

Homogenize the sample using a probe homogenizer or by vigorous vortexing with glass beads.

-

Perform ultrasonication for 30 minutes in a sonicator bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant (the ethyl acetate layer).

-

Repeat the extraction process (steps 3-7) on the remaining pellet and combine the supernatants.

-

Dry the combined supernatant under a gentle stream of nitrogen at room temperature.[3]

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

B. Liquid Culture

-

Separate the mycelium from the culture broth by filtration or centrifugation.

-

Mycelium Extraction: Extract the mycelium as described for solid cultures (Section 3.A).

-

Culture Broth Extraction:

-

To the culture broth, add an equal volume of ethyl acetate with 1% formic acid.

-

Shake vigorously for 15 minutes.

-

Allow the layers to separate (centrifugation may be required).

-

Collect the upper organic layer.

-

Repeat the extraction twice more and combine the organic layers.

-

Dry the combined organic extract under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC-MS Method

The following are recommended starting conditions and can be optimized as needed.

A. HPLC Conditions

| Parameter | Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 3: Recommended HPLC parameters.

B. Mass Spectrometry Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 600 L/hr |

| Cone Gas Flow | 50 L/hr |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 4: Recommended Mass Spectrometry parameters.

C. MRM Transitions for this compound

For quantitative analysis using a triple quadrupole mass spectrometer, specific MRM transitions should be optimized. Based on the precursor ion, potential transitions are:

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 251.1 | (To be determined by infusion and fragmentation of the standard) | (To be optimized) |

| 251.1 | (To be determined by infusion and fragmentation of the standard) | (To be optimized) |

Table 5: MRM transitions for this compound quantification (requires optimization).

Data Analysis and Quantification

-

Peak Integration: Integrate the peak area of the this compound MRM transition in both the standards and the samples.

-

Calibration Curve: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Final Concentration Calculation: Adjust the calculated concentration for the dilution and concentration factors used during sample preparation to report the final concentration of this compound in the original fungal culture (e.g., in µg/g of mycelium or µg/mL of culture broth).

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical steps and the desired outcome of accurate this compound quantification.

Caption: Logical flow of the analytical quantification process.

References

Application Notes & Protocols: Bioactivity Screening for Novel Diaporthin Analogs

Introduction

Diaporthin and its analogs represent a class of isocoumarin natural products derived from various fungal species, including Aspergillus, Diaporthe, and Daldinia.[1][2] These compounds have garnered interest in drug discovery due to their diverse biological activities, which include antimicrobial, antifungal, phytotoxic, and anti-inflammatory properties.[3][4][5] As new analogs are synthesized or isolated, a systematic and robust screening process is essential to characterize their biological potential.

This document provides detailed protocols for a panel of primary bioactivity screening assays tailored for novel this compound analogs. The methodologies cover antimicrobial, antifungal, and anticancer (cytotoxicity) screening, as well as a general protocol for enzyme inhibition assays. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the standardized evaluation and comparison of these promising compounds.

Antimicrobial Activity Screening

The initial screening of this compound analogs often includes evaluating their efficacy against a panel of clinically relevant pathogenic bacteria. The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC), while the disk diffusion assay offers a simpler, qualitative preliminary screen.[6][7]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

This protocol quantitatively measures the in vitro activity of this compound analogs against bacteria.[8]

Materials:

-

Novel this compound analogs

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6]

-

Sterile 96-well microplates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Compound Preparation: Dissolve this compound analogs in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Inoculum Preparation: Culture bacteria on an appropriate agar medium. Suspend a few colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Plate Setup:

-

Add 100 µL of MHB to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate.

-

The final volume in each well should be 100 µL before adding the inoculum.

-

-

Inoculation: Add 100 µL of the final bacterial suspension to each well, bringing the total volume to 200 µL.

-

Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[8]

-

MIC Determination: The MIC is the lowest concentration of the this compound analog that completely inhibits visible bacterial growth.[6] This can be assessed visually or by reading the optical density at 600 nm (OD₆₀₀).

Data Presentation: Antimicrobial Activity

Summarize the MIC values in a table for clear comparison.

| This compound Analog | MIC (µg/mL) vs. S. aureus ATCC 25923 | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. P. aeruginosa ATCC 27853 |

| Analog 1 | 16 | 64 | >128 |

| Analog 2 | 8 | 32 | 128 |

| Analog 3 | 32 | >128 | >128 |

| Ciprofloxacin (Control) | 0.5 | 0.25 | 1 |

Antifungal Activity Screening

Given that this compound is a fungal metabolite, its analogs may possess potent antifungal properties. The Clinical and Laboratory Standards Institute (CLSI) provides standardized broth microdilution methods for antifungal susceptibility testing.[9]

Experimental Workflow: Antifungal Screening

Caption: Workflow for antifungal MIC and MFC determination.

Protocol: Antifungal Broth Microdilution (MIC & MFC)

Materials:

-

RPMI-1640 medium

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Sabouraud Dextrose Agar (SDA) plates

-

Other materials as listed in Section 1.2

Procedure:

-

Preparation: Follow steps 1-3 from Protocol 1.2, but use RPMI-1640 medium instead of MHB. Prepare the fungal inoculum according to CLSI guidelines (typically 0.5–2.5 x 10³ cells/mL for yeasts).[10]

-

Inoculation: Inoculate the wells with the fungal suspension.

-

Incubation: Incubate the plates at 35°C. Read yeast plates at 24 hours and mold plates at 48 hours (or until sufficient growth is seen in the positive control).[9]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50% for yeasts) in growth compared to the positive control.[9]

-

Minimum Fungicidal Concentration (MFC) Determination:

Data Presentation: Antifungal Activity

| This compound Analog | MIC (µg/mL) vs. C. albicans ATCC 10231 | MFC (µg/mL) vs. C. albicans ATCC 10231 | MFC/MIC Ratio |

| Analog 1 | 8 | 16 | 2 |

| Analog 2 | 4 | 32 | 8 |

| Analog 3 | 16 | 16 | 1 |

| Fluconazole (Control) | 1 | 64 | 64 |

| An MFC/MIC ratio of ≤ 4 is typically considered fungicidal, while a ratio > 4 is considered fungistatic. |

Anticancer (Cytotoxicity) Screening

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of compounds against cancer cell lines.[11][12] It measures the metabolic activity of mitochondria.[11]

Experimental Workflow: Cytotoxicity Screening (MTT Assay)

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol: MTT Assay for Cell Viability

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast, A549 lung)[13]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include untreated cells as a viability control.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[14]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently.[14]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity

| This compound Analog | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) |

| Analog 1 | 12.5 | 25.1 | 18.7 |

| Analog 2 | 5.2 | 8.9 | 6.4 |

| Analog 3 | >100 | >100 | >100 |

| Doxorubicin (Control) | 0.8 | 1.1 | 0.9 |

Potential Signaling Pathway: Apoptosis Induction

Cytotoxic compounds frequently induce programmed cell death, or apoptosis. A screen of this compound analogs could investigate markers of this pathway.

Caption: Simplified intrinsic apoptosis pathway potentially targeted by analogs.

Enzyme Inhibition Screening

This compound analogs may also act by inhibiting specific enzymes involved in disease progression. A general protocol for a colorimetric enzyme inhibition assay is provided below, which can be adapted for various enzymes like α-glucosidase or lipases.

Protocol: General Enzyme Inhibition Assay

This protocol is based on measuring the formation of a colored product from a chromogenic substrate.

Materials:

-

Target enzyme (e.g., α-glucosidase)

-

Buffer solution appropriate for the enzyme

-

Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

-

Stop solution (e.g., Na₂CO₃)

-

This compound analogs

-

Positive control inhibitor (e.g., Acarbose for α-glucosidase)[3]

-

96-well microplate and reader

Procedure:

-

Plate Setup: Add 50 µL of buffer, 20 µL of the this compound analog solution (at various concentrations), and 20 µL of the enzyme solution to each well.

-

Pre-incubation: Incubate the plate for 10 minutes at a temperature optimal for the enzyme (e.g., 37°C).

-

Initiate Reaction: Add 20 µL of the substrate solution to each well to start the reaction.

-

Incubation: Incubate for a defined period (e.g., 20 minutes) at the optimal temperature.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at the wavelength appropriate for the colored product (e.g., 405 nm for p-nitrophenol).

-

Calculation: Calculate the percentage of enzyme inhibition using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

-

IC₅₀ Determination: Determine the IC₅₀ value from a dose-response curve.

Data Presentation: Enzyme Inhibition

| This compound Analog | α-Glucosidase IC₅₀ (µM) | Lipase IC₅₀ (µM) | Urease IC₅₀ (µM) |

| Analog 1 | 45.3 | >200 | 88.1 |

| Analog 2 | 15.8 | 120.5 | 35.2 |

| Analog 3 | >200 | >200 | >200 |

| Acarbose (Control) | 250.7 | N/A | N/A |

| Thiourea (Control) | N/A | N/A | 21.6 |

Mechanism of Inhibition

Further studies can elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive).

Caption: Competitive vs. Non-competitive enzyme inhibition mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Potential of Secondary Metabolites of Diaporthe Species Associated with Terrestrial and Marine Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and Orthosporin from the Fruiting Body of Daldinia concentrica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of antimicrobial activity [protocols.io]

- 7. woah.org [woah.org]

- 8. apec.org [apec.org]

- 9. mdpi.com [mdpi.com]

- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioactivity-driven fungal metabologenomics identifies antiproliferative stemphone analogs and their biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Diaporthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaporthin is a naturally occurring isocoumarin compound that has demonstrated potential antimicrobial properties.[1][2] Isocoumarins as a class are known to exhibit a range of biological activities, including antifungal effects.[3][4][5][6][7] The precise mechanism of antifungal action for many isocoumarins is still under investigation, though some evidence suggests they may interfere with ergosterol biosynthesis by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a pathway also targeted by azole antifungals.[3][5]

Accurate and reproducible in vitro antifungal susceptibility testing is a cornerstone of antifungal drug discovery and development. It provides essential data on a compound's potency and spectrum of activity, guiding further preclinical and clinical investigations. Standardized methodologies for this testing have been established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound using two primary methods: broth microdilution and disk diffusion. These protocols are based on established CLSI and EUCAST guidelines and are intended to be adaptable for testing this compound against a variety of fungal pathogens.

Data Presentation

Quantitative data from in vitro antifungal susceptibility testing of this compound should be summarized in clear, structured tables to facilitate comparison and interpretation. The following tables provide templates for presenting Minimum Inhibitory Concentration (MIC) and zone of inhibition data.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound and a Comparator Antifungal.

| Fungal Species | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) |

| Candida albicans (ATCC 90028) | [Insert Data] | 0.03 - 0.25 |

| Candida glabrata (ATCC 90030) | [Insert Data] | 0.12 - 1 |

| Candida parapsilosis (ATCC 22019) | [Insert Data] | 0.03 - 0.25 |

| Cryptococcus neoformans (ATCC 90112) | [Insert Data] | 0.03 - 0.25 |

| Aspergillus fumigatus (ATCC 204305) | [Insert Data] | 0.25 - 1 |

| Aspergillus flavus (ATCC 204304) | [Insert Data] | 0.5 - 2 |

| Fusarium solani (ATCC 36031) | [Insert Data] | 4 - 16 |

| Rhizopus oryzae (ATCC 20344) | [Insert Data] | >16 |

| [Other Fungal Species] | [Insert Data] | [Insert Data] |

Note: MIC ranges for Voriconazole are illustrative and may vary. Data for this compound should be determined experimentally. A derivative of this compound, isocoumarindole A, has shown a MIC of 32.0 µg/mL against C. albicans.[8]

Table 2: Example Zone of Inhibition Data for this compound and a Comparator Antifungal.

| Fungal Species | This compound Zone Diameter (mm) | Voriconazole (1 µg disk) Zone Diameter (mm) |

| Candida albicans (ATCC 90028) | [Insert Data] | 17 - 28 |

| Candida glabrata (ATCC 90030) | [Insert Data] | 14 - 25 |

| Candida parapsilosis (ATCC 22019) | [Insert Data] | 19 - 29 |

| Cryptococcus neoformans (ATCC 90112) | [Insert Data] | 18 - 28 |

| Aspergillus fumigatus (ATCC 204305) | [Insert Data] | 17 - 27 |

| [Other Fungal Species] | [Insert Data] | [Insert Data] |

Note: Zone diameter ranges for Voriconazole are illustrative and may vary. Data for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M27 and M38 guidelines for yeasts and filamentous fungi, respectively.

1. Media and Reagents:

-

RPMI 1640 Medium: With L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

-

Fungal Strains: Use quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258, A. fumigatus ATCC 204305, A. flavus ATCC 204304) and clinical isolates.

-

Sterile Saline (0.85%) or Phosphate-Buffered Saline (PBS)

-

96-well U-bottom microtiter plates

2. Inoculum Preparation:

-

Yeasts: Subculture the yeast onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer or a McFarland densitometer. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Filamentous Fungi (Molds): Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days or until adequate sporulation is observed. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.

3. Plate Preparation and Inoculation:

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

-

The final volume in each well should be 100 µL after adding the inoculum.

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

4. Incubation:

-

Incubate the plates at 35°C.

-

For Candida species, incubate for 24-48 hours.

-

For Aspergillus species and other molds, incubate for 48-72 hours.

5. Endpoint Determination (MIC Reading):

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds) compared to the growth control.

-

For yeasts, the endpoint can be read visually or with a microplate reader at 530 nm.

-

For filamentous fungi, the endpoint is determined visually. The Minimum Effective Concentration (MEC) may be a more appropriate endpoint for some drug-organism combinations, where the endpoint is defined as the lowest concentration leading to the growth of small, rounded, compact hyphal forms.

Protocol 2: Disk Diffusion Method

This protocol is based on the CLSI M44 and M51 guidelines for yeasts and filamentous fungi, respectively.

1. Media and Reagents:

-

Mueller-Hinton Agar (MHA): Supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts. For molds, use unsupplemented MHA.

-

This compound Disks: Prepare sterile paper disks (6 mm diameter) impregnated with a standardized amount of this compound. The optimal concentration needs to be determined empirically.

-

Fungal Strains: As described in Protocol 1.

-

Sterile Saline (0.85%) or PBS

-

Sterile cotton swabs

2. Inoculum Preparation:

-

Prepare the fungal inoculum as described in Protocol 1, adjusting the final concentration to a 0.5 McFarland standard.

3. Inoculation and Disk Application:

-

Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.

-

Inoculate the entire surface of the MHA plate by swabbing in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply the this compound disk to the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

4. Incubation:

-

Invert the plates and incubate at 35°C.

-

For Candida species, incubate for 24 hours.

-

For filamentous fungi, incubation times may vary (24-72 hours) depending on the growth rate of the fungus.

5. Measurement of Inhibition Zones:

-

After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or calipers.

Visualizations

Experimental Workflow

Caption: Workflow for in vitro antifungal susceptibility testing.

Hypothetical Signaling Pathway for this compound's Antifungal Action

Caption: Hypothetical mechanism of action for this compound.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. Potential of Secondary Metabolites of Diaporthe Species Associated with Terrestrial and Marine Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 4. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]

- 5. Heuristic analysis of structure, activity and selectivity relationships of isocoumarin derivatives as potential antifungal agents | Archives of Pharmacy [aseestant.ceon.rs]

- 6. mdpi.com [mdpi.com]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Effects of Diaporthin on Plant Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaporthin is a phytotoxic isocoumarin metabolite produced by various fungal species, including those from the genera Aspergillus and Daldinia.[1][2][3][4] It is often co-produced with the related compound orthosporin.[1][2][3][4] Reports indicate that this compound can induce necrotic symptoms in various plant species, such as canker in chestnut trees and brown spots on the leaves of oats.[1] As a necrotrophic fungal toxin, this compound is thought to induce cell death to facilitate fungal colonization and nutrient acquisition.[5][6][7][8][9] Understanding the mechanisms of this compound's phytotoxicity is crucial for developing resistant plant varieties and novel herbicides.

These application notes provide detailed protocols for assessing the phytotoxic effects of this compound on plant tissues, quantifying its impact, and investigating the potential signaling pathways involved in the plant's response.

Data Presentation: Quantitative Phytotoxicity Data (Hypothetical)

Due to the limited availability of specific dose-response data for this compound in the public literature, the following tables present hypothetical quantitative data based on typical results for phytotoxic fungal metabolites. These tables are for illustrative purposes and should be replaced with experimental data.

Table 1: Effect of this compound on Seed Germination of Lactuca sativa (Lettuce)

| This compound Concentration (µM) | Germination Rate (%) | Average Radicle Length (mm) |

| 0 (Control) | 98 ± 2 | 15.2 ± 1.8 |

| 10 | 95 ± 3 | 12.5 ± 2.1 |

| 50 | 75 ± 5 | 8.3 ± 1.5 |

| 100 | 42 ± 6 | 3.1 ± 0.9 |

| 250 | 15 ± 4 | 0.8 ± 0.4 |

| 500 | 2 ± 1 | 0.1 ± 0.1 |

Table 2: Effect of this compound on Electrolyte Leakage in Arabidopsis thaliana Leaf Discs

| This compound Concentration (µM) | Electrolyte Leakage (% of Total) |

| 0 (Control) | 12 ± 3 |

| 10 | 18 ± 4 |

| 50 | 35 ± 6 |

| 100 | 58 ± 8 |

| 250 | 85 ± 5 |

| 500 | 96 ± 2 |

Experimental Protocols

Protocol 1: Seed Germination and Root Elongation Assay

This protocol is a standard method for assessing the phytotoxicity of a compound on seed germination and early seedling growth. Lactuca sativa (lettuce) is a common model organism for such assays due to its rapid germination and sensitivity to toxic compounds.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile distilled water

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1)

-

Lactuca sativa seeds

-

Growth chamber with controlled temperature and light conditions

-

Calibrated ruler or image analysis software

Procedure:

-

Prepare a series of this compound dilutions from the stock solution in sterile distilled water. Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤ 0.1%).

-

Place two layers of filter paper in each Petri dish and moisten them with 5 mL of the respective this compound solution or the control solution.

-

Place 25 Lactuca sativa seeds evenly on the filter paper in each Petri dish.

-

Seal the Petri dishes with parafilm to prevent evaporation.

-

Incubate the Petri dishes in a growth chamber at 25°C with a 16/8 hour light/dark cycle for 72 hours.

-

After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

-

Measure the length of the radicle of each germinated seedling.

-

Calculate the germination rate and the average radicle length for each treatment.

-

Plot dose-response curves and determine the EC50 (half-maximal effective concentration) for both germination inhibition and root growth inhibition.

Protocol 2: Leaf Disc Necrosis Assay using Electrolyte Leakage

This protocol quantifies the extent of cell membrane damage, a hallmark of necrosis, by measuring the leakage of electrolytes from leaf tissue. Arabidopsis thaliana is a suitable model plant for this assay.

Materials:

-

This compound stock solution

-

MES buffer (e.g., 10 mM MES-KOH, pH 6.0)

-